molecular formula C12H11FN2 B056509 8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile CAS No. 328056-66-2

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile

Cat. No. B056509
CAS RN: 328056-66-2
M. Wt: 202.23 g/mol
InChI Key: WCBQRCUGGGEXME-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7-carbonitrile is an impurity of Varenicline, which is a nicotinic receptor partial agonist used to treat cigarette addiction . It has a molecular formula of C12H11FN2 and a molecular weight of 202.23 .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H11FN2/c13-12-3-11-9-1-8 (5-15-6-9)10 (11)2-7 (12)4-14/h2-3,8-9,15H,1,5-6H2 . The Canonical SMILES is C1C2CNCC1C3=C2C=C (C (=C3)F)C#N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 317.4±42.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It should be stored at -20°C .

properties

IUPAC Name

5-fluoro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-11-9-1-8(5-15-6-9)10(11)2-7(12)4-14/h2-3,8-9,15H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBQRCUGGGEXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=C2C=C(C(=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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